双(N,N-二乙基二硫代氨基甲酸铅)

描述

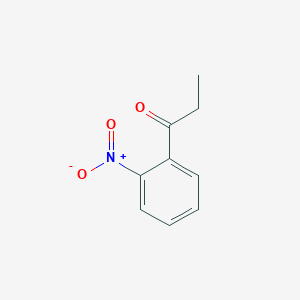

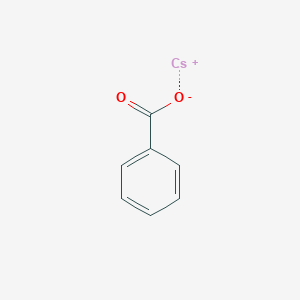

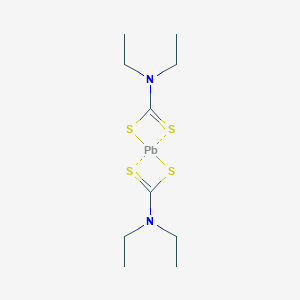

Lead bis(N,N-diethyldithiocarbamate) is a chemical compound with the molecular formula C10H20N2PbS4 . It is a complex that forms stable structures with most metal ions . This compound has been used in various applications, including as a fungicide .

Synthesis Analysis

The synthesis of Lead bis(N,N-diethyldithiocarbamate) is typically achieved by exchanging the sodium atom in the ligand with the lead atom . The use of water as a solvent makes the reaction process environmentally friendly .Molecular Structure Analysis

The molecular structure of Lead bis(N,N-diethyldithiocarbamate) is characterized by its ability to form stable complexes with transition metals . This is due to the presence of two-electron donor sulfur atoms which determines the stability of the resulting complex .Chemical Reactions Analysis

Lead bis(N,N-diethyldithiocarbamate) has been used as a starting material for the deposition of PbS thin films . The reaction process involves the use of trioctylphosphine oxide (TOPO) as capping agents, and the researchers synthesized nanocrystalline PbS by thermolyses of the SSPs .科学研究应用

Synthesis of Other Compounds

Dithiocarbamate ligands, such as Lead diethyl dithiocarbamate, have the ability to form stable complexes with transition metals. This chelating ability has been utilized in numerous applications, including the synthesis of other useful compounds .

Medical Applications

Dithiocarbamates have been used in the treatment of HIV and other diseases. They have also been used as enzyme inhibitors, anticancer agents, antimicrobial agents, medical imaging agents, and anti-inflammatory agents .

Industrial Applications

In the industry, dithiocarbamates have been used as vulcanization accelerators, froth flotation collectors, antifouling agents, coatings, lubricant additives, and sensors .

Agricultural Applications

Dithiocarbamates have been employed in agriculture for various uses .

Remediation of Heavy Metals

Dithiocarbamates, including Lead diethyl dithiocarbamate, have been used in the remediation of heavy metals .

Determination and Concentration of Heavy Metals

Apart from the removal of heavy metals, dithiocarbamates have also been used to determine and concentrate heavy metals .

Precursors to Nanomaterials

Lead ethyl dithiocarbamates have been successfully used as single-source precursors for the deposition of PbS nanocubes .

Environmental Friendly Reactions

The lead diethyldithiocarbamate complex was synthesized by exchanging the sodium atom in the ligand with the lead atom. The use of water as a solvent makes the reaction process environmentally friendly .

作用机制

Target of Action

Lead bis(N,N-diethyldithiocarbamate), also known as Lead diethyl dithiocarbamate, is a coordination complex containing one or more dithiocarbamate ligand . The primary targets of this compound are nitrogen and sulfur compounds (ligands, L) in the initiated oxidation of ethylbenzene with oxygen .

Mode of Action

The compound interacts with its targets through coordination of a ligand donor atom to the metal . This interaction leads to the formation of new lead (II) complexes . The mode of action of this compound is likely related to the complexed copper molecule .

Biochemical Pathways

The compound affects the oxidation of ethylbenzene with oxygen at 75°C . The joint use of antioxidants in some cases leads to the enhancement of the inhibiting activity of a pair as compared to that predicted by the rule of mixtures .

Pharmacokinetics

It’s known that dithiocarbamates often stabilize complexes in uncharacteristically high oxidation states .

Result of Action

The result of the compound’s action is the inhibition of the initiated oxidation of ethylbenzene . In some cases, the antioxidant activity of the ligands is enhanced when they are used in combination with the compound .

Action Environment

The action, efficacy, and stability of Lead bis(N,N-diethyldithiocarbamate) can be influenced by environmental factors. For instance, the inhibiting activity of the compound in the presence of oxygen at 75°C was studied . .

安全和危害

When handling Lead bis(N,N-diethyldithiocarbamate), it is recommended to wear personal protective equipment/face protection. Contact with skin, eyes or clothing should be avoided. Ingestion and inhalation should also be avoided. Dust generation and accumulation should be minimized. Hands should be washed before breaks and immediately after handling the product .

未来方向

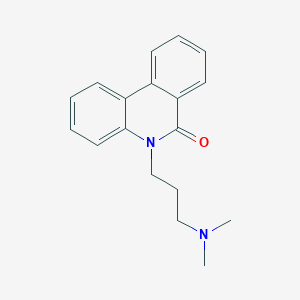

Lead bis(N,N-diethyldithiocarbamate) has been used in the synthesis of nanomaterials, and there is potential for further exploration in this area . Additionally, a study has shown that nanoformulations of diethyldithiocarbamate with Cu4O3 nanoparticles or zinc oxide nanoparticles can be used for efficient eradication of metastatic breast cancer . This suggests that Lead bis(N,N-diethyldithiocarbamate) could potentially be used in similar applications in the future .

属性

IUPAC Name |

N,N-diethylcarbamodithioate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Pb/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFSWQKNABTKAT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2PbS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169986 | |

| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead bis(N,N-diethyldithiocarbamate) | |

CAS RN |

17549-30-3 | |

| Record name | Bis(diethyldithiocarbamato)lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17549-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017549303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethyldithiocarbamato-S,S')lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。